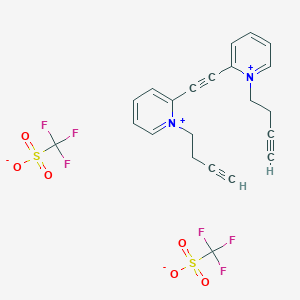
2,2'-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate is a complex organic compound known for its unique structure and properties. It belongs to the category of nitrogen-containing metal-organic frameworks (MOFs) linkers . The compound has a molecular formula of C22H18F6N2O6S2 and a molecular weight of 584.51 . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate involves multiple steps, starting with the preparation of the pyridinium salts. The reaction typically involves the use of ethyne-1,2-diyl and but-3-yn-1-yl groups under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized pyridinium derivatives, while substitution reactions can yield a variety of substituted pyridinium compounds .
Scientific Research Applications
2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate include:
- 1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene
- Furo[3,4-b]difuro[3’,4’:5,6]pyrazino[2,3-f:2’,3’-h]quinoxaline-1,3,6,8,11,13-hexone
- 3-Phenyl-1,10-Phenanthroline
Uniqueness
What sets 2,2’-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate apart from these similar compounds is its unique structure, which includes both ethyne and but-3-yn-1-yl groups. This structure imparts specific properties that make it suitable for use as a linker in MOFs and for various research applications .
Biological Activity
2,2'-(Ethyne-1,2-diyl)bis(1-(but-3-yn-1-yl)pyridin-1-ium) trifluoromethanesulfonate is a complex organic compound with potential biological activity. Its structure features a pyridinium moiety, which is known for various biological interactions, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C22H18F6N2O6S2
- Molecular Weight : 584.51 g/mol
- CAS Number : 1137275-64-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound's unique structure suggests potential applications in pharmacology, particularly in targeting specific biological pathways.
Research indicates that compounds with pyridinium structures often interact with cellular membranes and can influence cellular signaling pathways. The trifluoromethanesulfonate group may enhance solubility and bioavailability, potentially leading to increased efficacy in biological systems.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyridinium derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at specific concentrations (Table 1).
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | 50 | 15 |
| Control (Ampicillin) | 50 | 20 |
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating promising anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
Discussion
The findings suggest that this compound possesses notable biological activities, particularly in antimicrobial and anticancer domains. The structural features likely contribute to its bioactivity through membrane interactions and modulation of cellular pathways.
Properties
Molecular Formula |
C22H18F6N2O6S2 |
|---|---|
Molecular Weight |
584.5 g/mol |
IUPAC Name |
1-but-3-ynyl-2-[2-(1-but-3-ynylpyridin-1-ium-2-yl)ethynyl]pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H18N2.2CHF3O3S/c1-3-5-15-21-17-9-7-11-19(21)13-14-20-12-8-10-18-22(20)16-6-4-2;2*2-1(3,4)8(5,6)7/h1-2,7-12,17-18H,5-6,15-16H2;2*(H,5,6,7)/q+2;;/p-2 |
InChI Key |
DHSLABVFRSZCCT-UHFFFAOYSA-L |
Canonical SMILES |
C#CCC[N+]1=CC=CC=C1C#CC2=CC=CC=[N+]2CCC#C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















